Scutebata C

描述

However, leveraging the information available from Scutellaria barbata, we can draw some insights into the types of research conducted on compounds found within this plant, which might provide a general framework for understanding how compounds like "Scutebata C" could be analyzed if it shares similarities with those derived from Scutellaria barbata.

Scutellaria barbata is recognized for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The plant has been the subject of numerous studies aiming to isolate its bioactive compounds and understand their mechanisms of action.

Synthesis Analysis

Research focuses on the green synthesis of nanoparticles using extracts from Scutellaria barbata for medical applications, such as wound healing and antimicrobial activities. For instance, silver nanoparticles synthesized with Scutellaria barbata extract showed promising wound healing and antimicrobial properties (Veeraraghavan et al., 2021).

Molecular Structure Analysis

The plant's extract has been analyzed for its chemical composition, revealing a rich content of flavonoids, diterpenoids, and other phenolic compounds with significant bioactivities. Characterization techniques such as UV–Vis spectroscopy, TEM, AFM, FTIR, and XRD are commonly employed (Wang et al., 2008).

Chemical Reactions and Properties

Scutellaria barbata extracts and their components have shown cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. These activities suggest complex interactions and reactions at the cellular level (Chan et al., 2006).

Physical Properties Analysis

The physical properties of compounds derived from Scutellaria barbata, such as solubility, melting points, and molecular weight, are crucial for formulating these compounds into usable drugs. However, specific studies focusing solely on the physical properties of these compounds were not identified in the search results.

Chemical Properties Analysis

The chemical properties of Scutellaria barbata compounds, including reactivity, stability, and pharmacokinetics, play a significant role in their therapeutic effects. The antimicrobial and cytotoxic activities of these compounds, for example, are directly linked to their chemical structures and properties, illustrating the importance of chemical properties analysis in understanding their function (Yu et al., 2004).

科学研究应用

黄芩提取物对各种人类癌症,包括肺癌、消化系统癌症、肝癌、乳腺癌和绒毛膜上皮瘤等,显示出显著的生长抑制作用。主要机制涉及凋亡和细胞毒性效应 (Yin et al., 2004)。

从黄芩中分离出的新的新烯二萜二萜类化合物命名为黄芩内酯A-C,对各种人类癌细胞系显示出中等细胞毒性 (Hanh et al., 2019)。

从黄芩中提取的主要抗肿瘤成分葫芦素a能够诱导人类肝细胞癌细胞凋亡。这种化合物在正常人类肝细胞中没有毒性,因此成为癌症治疗的有希望的候选药物 (Chan et al., 2006)。

从黄芩中提取的化学标准化合物已被发现能够诱导人类结肠癌细胞的死亡。这项研究表明了黄芩在结肠癌治疗中的潜力 (Goh et al., 2005)。

黄芩也被研究其抗氧化活性。从这种草药中提取多糖并其后的抗氧化活性为其作为抗氧化剂在传统医学中的使用提供了科学依据 (Ye & Huang, 2012)。

黄芩的转录组分析导致了对萜类生物合成相关基因的鉴定,为通过基因工程增强生物活性化合物生产提供了宝贵的见解 (Zhang et al., 2018)。

从黄芩中提取的氯化亚甲基部分已被证明能够通过线粒体信号通路诱导人类白血病细胞凋亡,表明其在白血病治疗中的潜力 (Cha et al., 2004)。

作用机制

Target of Action

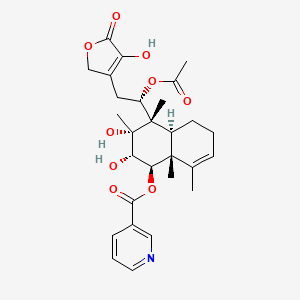

Scutebata C is a neoclerodane diterpenoid isolated from Scutellaria barbata It’s known that compounds isolated from scutellaria species possess various pharmacological actions .

Mode of Action

It’s known that this compound has weak cytotoxic activity . It’s worth noting that another major diterpenoid from Scutellaria barbata, Scutebarbatine A, induces dose-dependent apoptosis, specifically in cancer cells

Biochemical Pathways

It’s known that scutebarbatine a, another compound from scutellaria barbata, works by down-regulating pro-survival proteins, the inhibitors of apoptosis (iaps), and iap regulating proteins . This leads to the induction of apoptosis in cancer cells

Result of Action

This compound has been found to exhibit weak cytotoxic activity . This suggests that it may have potential as an anti-cancer agent.

属性

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO9/c1-15-8-6-10-19-26(15,3)23(38-24(33)17-9-7-11-29-13-17)22(32)28(5,35)27(19,4)20(37-16(2)30)12-18-14-36-25(34)21(18)31/h7-9,11,13,19-20,22-23,31-32,35H,6,10,12,14H2,1-5H3/t19-,20-,22-,23-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDJHMJHKZYAFI-MDLIPRPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318306 | |

| Record name | Scutebata C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207181-59-6 | |

| Record name | Scutebata C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutebata C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。